N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
CAS No.: 1707367-52-9
Cat. No.: VC2883277
Molecular Formula: C9H16ClN5O
Molecular Weight: 245.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1707367-52-9 |
---|---|
Molecular Formula | C9H16ClN5O |
Molecular Weight | 245.71 g/mol |
IUPAC Name | N-methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C9H15N5O.ClH/c1-10-9(15)8-6-14(13-12-8)5-7-3-2-4-11-7;/h6-7,11H,2-5H2,1H3,(H,10,15);1H |
Standard InChI Key | CFPMTXWGHBEHNO-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=CN(N=N1)CC2CCCN2.Cl |
Canonical SMILES | CNC(=O)C1=CN(N=N1)CC2CCCN2.Cl |
Introduction
Chemical Identity and Properties
N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a heterocyclic compound characterized by a 1,2,3-triazole ring system connected to a pyrrolidine moiety. The compound is registered with CAS number 1707367-52-9 and features distinctive structural elements that contribute to its chemical behavior and potential biological activities .
Fundamental Chemical Properties
The fundamental chemical properties of N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride are summarized in Table 1:
Property | Value |
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Chemical Name | N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
CAS Number | 1707367-52-9 |
Molecular Formula | C₉H₁₅N₅O·HCl |
Molecular Weight | 245.71 g/mol |
Physical State | Neat (solid) |
Canonical SMILES | CNC(=O)C1=CN(N=N1)CC2CCCN2.Cl |
InChI | InChI=1S/C9H15N5O.ClH/c1-10-9(15)8-6-14(13-12-8)5-7-3-2-4-11-7;/h6-7,11H,2-5H2,1H3,(H,10,15);1H |
Table 1: Physicochemical properties of N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Structural Features and Characteristics
The compound possesses several key structural features that define its chemical behavior:
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A 1,2,3-triazole heterocyclic core, which is a five-membered ring containing three nitrogen atoms in sequence
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A carboxamide functional group (-CONH-CH₃) at the 4-position of the triazole ring
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A pyrrolidin-2-ylmethyl substituent at the N-1 position of the triazole
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A hydrochloride salt form, which enhances water solubility compared to the free base
The 1,2,3-triazole core is aromatic and contains three nitrogen atoms, making it an excellent hydrogen bond acceptor. The nitrogen at position 3 of the triazole ring is sp²-hybridized, while the pyrrolidine nitrogen provides a basic site within the molecule .
Structural Relationship to Other Triazole Compounds
Comparison with Related Compounds
Table 2 presents a comparison between N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride and structurally related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
---|---|---|---|---|
N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride | C₉H₁₅N₅O·HCl | 245.71 | 1707367-52-9 | Reference compound |
1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride | C₇H₁₂N₄·HCl | 188.66 | 1779129-54-2 | Lacks the carboxamide group |
1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde | C₁₂H₁₈N₄O | 234.30 | 2098017-14-0 | Has a cyclopropylmethyl on pyrrolidine and an aldehyde instead of carboxamide |
Table 2: Structural comparison of N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride with related compounds
Structure-Activity Relationships in Triazole Compounds
Research on 1,2,3-triazole derivatives has revealed several structure-activity relationships that may apply to N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride:
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The 1,2,3-triazole core serves as a rigid linking unit that positions functional groups in a defined three-dimensional space, which can be crucial for receptor binding
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The triazole ring is metabolically stable and resistant to oxidative degradation and hydrolysis
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The nitrogen atoms in the triazole ring can participate in hydrogen bonding with biomolecular targets
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The pyrrolidine moiety often contributes to increased lipophilicity and membrane permeability
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Carboxamide groups frequently serve as hydrogen bond donors and acceptors, enhancing interactions with biological receptors
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